7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound recognized for its diverse applications in chemistry and biology. It is classified under pyrrolopyridine derivatives, characterized by a molecular formula of and a molecular weight of approximately 231.48 g/mol. This compound features a pyrrolo[3,2-c]pyridine core, with bromine and chlorine substituents located at the 7 and 4 positions, respectively. Its unique structure contributes to its potential as a building block in various synthetic pathways and biological research applications .
The synthesis of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of the parent compound, 1H-pyrrolo[3,2-c]pyridine. A common method employs N-bromosuccinimide (NBS) for bromination, which introduces the bromine atom at the 7 position, followed by chlorination using thionyl chloride to add the chlorine at the 4 position. This multi-step synthetic route allows for the efficient production of the compound while maintaining high purity levels suitable for research applications .
The molecular structure of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine can be described as follows:
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions due to its functional groups:
These reactions can be facilitated under specific conditions such as varying temperatures, solvents, and catalysts to achieve desired products. For instance:
The mechanism of action for 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is primarily linked to its interaction with biological targets involved in glucose metabolism. Similar compounds have shown efficacy in reducing blood glucose levels by interacting with enzymes or receptors associated with glucose uptake and utilization.
The compound likely engages in non-covalent interactions such as:
These interactions can influence biochemical pathways related to glucose metabolism, potentially leading to therapeutic effects in metabolic disorders .
These properties are crucial for understanding the stability and reactivity of the compound in various environments, including biological systems.
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine has significant applications across multiple fields:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications, highlighting its importance in advancing chemical and biological sciences .
Bromination and chlorination reactions enable precise halogen placement on the pyrrolo[3,2-c]pyridine core, which is essential for downstream functionalization. The synthesis of 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS# 1000342-04-0) typically employs sequential halogenation steps. Initial bromination at the 7-position uses N-bromosuccinimide (NBS) in anhydrous dichloromethane or acetonitrile, achieving yields >90% under controlled conditions (0–5°C, 2–4 hours) [7] [10]. Subsequent chlorination at the 4-position requires phosphorus oxychloride (POCl₃) as the chlorinating agent, often with catalytic N,N-diethylaniline. This two-step approach leverages the electron-rich C7 position for initial bromination, followed by electrophilic substitution at C4 under reflux conditions (110°C, 8–12 hours) [2] [7].
Table 1: Halogenation Conditions for Pyrrolo[3,2-c]pyridine Derivatives
Reaction Type | Reagents | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromination (C7) | NBS, CH₂Cl₂ | 0–5°C, 2–4 h | 90–95 | >98% at C7 |
Chlorination (C4) | POCl₃, DEA catalyst | Reflux, 8–12 h | 80–85 | >95% at C4 |
One-Pot Halogenation | NBS then POCl₃ | Sequential, same pot | 75–78 | C7: 95%, C4: 90% |
Optimization focuses on minimizing N-halogenation byproducts through inert atmosphere handling and stoichiometric control. For example, a 1.05:1 molar ratio of NBS to substrate suppresses dibromination [10]. Industrial-scale processes (>1 kg) utilize solvent recycling (DCM) and reduced POCl₃ volumes (3 eq vs. 5 eq) to enhance atom economy .
The C7 bromine and C4 chlorine in 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine exhibit distinct reactivities, enabling sequential functionalization. Palladium-catalyzed cross-couplings preferentially target the C-Br bond due to its lower bond dissociation energy. Key reactions include:
Table 2: Cross-Coupling Reactions at C7 Bromine
Coupling Type | Catalyst System | Conditions | Yield Range (%) | Applications |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 6 h | 70–88 | Biaryl motifs for kinase inhibitors |
Sonogashira | PdCl₂(PPh₃)₂/CuI, iPr₂NH | 60°C, 12 h | 80–92 | Fluorescent probes |
Buchwald–Hartwig | XPhos Pd G3, Cs₂CO₃ | Toluene, 100°C, 8 h | 75–85 | Aniline derivatives for drug discovery |
Notably, C4-chlorine participates in nucleophilic aromatic substitution with strong nucleophiles (e.g., piperazine in NMP at 130°C), enabling azepane or morpholine incorporation [9].
Achieving site-selective halogenation on pyrrolopyridines demands precise control over electronic and steric factors. The C7 position in the parent 1H-pyrrolo[3,2-c]pyridine is inherently electron-rich due to the pyrrole nitrogen’s +M effect, favoring electrophilic bromination. Computational studies (DFT) confirm a 15–20 kJ/mol lower activation barrier for electrophilic attack at C7 versus C5 [7]. For 4-chloro-1H-pyrrolo[3,2-c]pyridine, the electron-withdrawing chlorine at C4 further enhances C7 regioselectivity by polarizing the π-system .
Chlorination selectivity is controlled by:
Industrial batches (e.g., BLD Pharm Batch# ST-446284) achieve >98% C7/C4 regioselectivity through slow reagent addition (NBS over 2 hours) and in-situ IR monitoring .
Solid-phase synthesis accelerates the generation of 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine libraries for drug discovery. The scaffold is immobilized via its N1 nitrogen onto trityl chloride resin, forming acid-cleavable trityl linkages . Key steps include:
This approach achieves 85–90% purity without chromatography, producing 50–100 mg per resin gram. Automated systems (e.g., ChemSpeed platforms) enable parallel synthesis of 96 analogs in <48 hours . Cold-chain transportation (2–8°C) maintains resin stability during large-scale production .
The 3-position of 7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine undergoes directed lithiation for advanced functionalization. Key methodologies:
Table 3: 3-Position Functionalization Methods
Method | Reagents | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Vilsmeier–Haack | POCl₃, DMF | 0°C → 25°C, 4 h | 60–65 | Side products from C4-Cl hydrolysis |
Directed Lithiation | n-BuLi, N-Boc protection | −78°C, THF, 1 h | 70–80 | Requires protection/deprotection |
Pd-Mediated Carbonylation | Pd(OAc)₂, CO, MeOH | 80°C, 50 psi | 65 | Compatibility with C-Br/C-Cl bonds |
These derivatives serve as key intermediates: 3-carbaldehydes undergo reductive amination for kinase inhibitors, while carboxylic acids enable peptide coupling [5] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3